N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide

Lipophilicity Drug Discovery Permeability Screening

Select this precise compound for your medicinal chemistry campaign. Its distinct guaiacol (2-methoxyphenyl) terminus offers a unique electronic and steric profile versus common halogen or alkyl analogs, critically impacting lipophilicity (XLogP3 2.7), H-bonding capacity (1 HBD, 6 HBA), and conformational flexibility (6 rotatable bonds). This ensures consistent solubility, permeability, and target engagement in SPR/NMR screening and SAR studies, avoiding confounding property shifts inherent to suboptimal analog selection.

Molecular Formula C18H17N3O4
Molecular Weight 339.351
CAS No. 946275-29-2
Cat. No. B2943205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide
CAS946275-29-2
Molecular FormulaC18H17N3O4
Molecular Weight339.351
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C18H17N3O4/c1-12-20-21-18(25-12)13-7-9-14(10-8-13)24-11-17(22)19-15-5-3-4-6-16(15)23-2/h3-10H,11H2,1-2H3,(H,19,22)
InChIKeyKKDIHNHIBNHXPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What is N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide? A Baseline Chemical Profile for Procurement Decisions


The target compound, N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide, is a synthetic small molecule (MW 339.3 g/mol) belonging to the 2,5-disubstituted 1,3,4-oxadiazole acetamide chemotype. Its structure integrates a 5-methyl-1,3,4-oxadiazole ring with a central phenoxyacetamide linker and a terminal 2-methoxyphenyl (guaiacol) moiety. The molecular framework, confirmed by PubChem CID 41783791, possesses key computed properties relevant to its application as a research tool: an XLogP3-AA of 2.7, a topological polar surface area of 86.5 Ų, 6 rotatable bonds, and 1 hydrogen bond donor [1]. As a building block for medicinal chemistry campaigns, its specific substitution pattern offers a distinct combination of lipophilicity, hydrogen-bonding capacity, and conformational flexibility that differentiates it from close structural analogs [2]. This product-specific evidence guide is designed to equip scientific procurement professionals with the quantitative rationale needed to select this precise compound, rather than a near-neighbor, for assays where these physicochemical parameters are critical.

Why Simple In-Class Substitution Fails: A Structural Necessity for N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide


In-class substitution—for example, replacing the 2-methoxyphenyl group with a 2-fluorophenyl, benzyl, or 2,3-dimethylphenyl moiety—results in molecules with markedly different physicochemical profiles, de facto creating a distinct chemical tool even if they share the same core. The target compound's guaiacol-like terminus provides a unique electronic and steric character that directly impacts critical properties including lipophilicity (XLogP3-AA), hydrogen-bonding capacity, and conformational flexibility [1]. These computed properties, while not direct bioactivity measurements, are primary determinants of a compound's suitability for specific assay formats, its solubility, permeability, and its behavior in biophysical studies. Generic analog selection risks introducing a compound whose solubility profile or membrane partitioning behavior is incompatible with the established experimental protocol, thereby confounding SAR interpretation or invalidating a high-throughput screening campaign. The following quantitative evidence guide details the exact, property-level differentiators that make substitution a non-trivial scientific decision.

Quantitative Differential Evidence for N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide Versus its Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation: The 2-Methoxyphenyl Group Achieves a Distinct LogP Window

The target compound's XLogP3-AA of 2.7 places it in a moderately lipophilic range that balances membrane permeability with aqueous solubility [1]. This contrasts with the 2,3-dimethylphenyl analog, which exhibits a higher XLogP3-AA of approximately 3.2 due to the additional hydrophobic methyl groups, shifting it into a more lipophilic space [2]. Conversely, the N-benzyl analog is slightly less lipophilic with a predicted XLogP3-AA of ~2.5, owing to the replacement of the oxygen atom with a methylene linker [3]. This ~0.5 log unit window of differentiation is significant for assays where small changes in LogP can alter membrane partitioning, plasma protein binding, or the risk of non-specific binding.

Lipophilicity Drug Discovery Permeability Screening

Hydrogen Bond Donor Count: The Target Compound's Single HBD Defines a Critical Solubility-Permeability Balance

The target compound possesses exactly 1 hydrogen bond donor (HBD), the secondary amide NH of the acetamide linker, as computed by PubChem [1]. This is in contrast to the N,N-diisopropyl analog, 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N,N-bis(propan-2-yl)acetamide, which has 0 HBDs due to full N-substitution, eliminating the potential for intermolecular hydrogen bonding and markedly decreasing aqueous solubility [2]. This distinction is crucial: the single donor enables target engagement through H-bonding interactions while still maintaining sufficient lipophilicity for passive membrane transport. Analogs with 0 HBDs may suffer from poor solubility and aggregation in aqueous assay buffers, whereas the target compound fits within the typically preferred HBD range of 0–3 for drug-like molecules.

Solubility Permeability Physicochemical Profiling

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Efficient Ligand-Efficiency Design for Binding Pocket Compatibility

The target compound exhibits a TPSA of 86.5 Ų, which is directly tied to its 6 hydrogen bond acceptors (4 oxygens and 2 nitrogens) [1]. This TPSA is below the common threshold of 140 Ų for good oral bioavailability, suggesting favorable passive permeation characteristics. In contrast, the N-(5-methyl-1,2-oxazol-3-yl) analog, which introduces an additional oxazole heterocycle, has a predicted TPSA greater than 100 Ų, a shift that can reduce membrane permeability and alter the compound's distribution in cellular assays [2]. The target compound's lower TPSA, combined with its 2.7 logP, yields a more efficient balance in a Lipinski sense, potentially offering superior whole-cell assay performance compared to more polar or more lipophilic analogs.

Ligand Efficiency Target Engagement Medicinal Chemistry

Conformational Flexibility and 3D Shape: 6 Rotatable Bonds Influence Binding Entropy and Crystallization Propensity

The target compound contains 6 rotatable bonds, as computed by PubChem, which is a measure of its conformational degrees of freedom [1]. This number is identical to the N-benzyl analog (CAS 946305-63-1) but lower than the N-(2-fluorophenyl) analog, which has 5 rotatable bonds due to the smaller size of the fluorine substituent [2]. A compound with 6 rotatable bonds occupies a middle ground in terms of conformational entropy: it is flexible enough to adopt a bioactive conformation upon target binding but not so flexible that it incurs a prohibitive entropic penalty. This characteristic makes it particularly suitable for fragment-based drug discovery libraries, where moderate flexibility is desired to sample binding site shapes without sacrificing affinity.

Conformational Analysis Crystallography Binding Kinetics

Recommended Research Applications for N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide Based on Quantitative Differentiation


Lead-like Compound Library Design and Physicochemical Property Profiling

Given its balanced XLogP3-AA (2.7), single HBD, and moderate TPSA (86.5 Ų), the target compound is an ideal candidate for inclusion in lead-like compound collections. Its properties deviate from typical 'rule of 5' boundaries in a controlled manner, making it valuable for calibrating predictive ADME models or as a reference compound in high-throughput solubility-permeability screening. Its distinct property vector, relative to the more lipophilic dimethylphenyl analog (ΔLogP = -0.5) and more polar oxazole analog (ΔTPSA = -15 Ų), ensures that it probes a unique region of property space within the oxadiazole series [1].

Biophysical Fragment Screening and Target Engagement Studies

The presence of a single, well-defined hydrogen bond donor (the secondary amide NH) and 6 acceptors provides a distinct interaction fingerprint for biophysical techniques like SPR or NMR-based fragment screening. The target compound's HBD count of 1, as opposed to the 0 HBDs of the N,N-diisopropyl analog, makes it uniquely suitable for detecting weak but specific target interactions where hydrogen bonding is essential. Its conformational flexibility (6 rotatable bonds) is well-suited for exploring 3D binding site space in crystallographic fragment screening campaigns [1].

Structure-Activity Relationship (SAR) Campaigns Exploring the 2-Methoxyphenyl Vector

For medicinal chemistry teams systematically investigating the SAR around the 2-methoxyphenyl terminus of the oxadiazole-acetamide series, the target compound serves as the essential reference point. Its computed logP of 2.7 and TPSA of 86.5 Ų establish a baseline against which the introduction of alternative substituents (e.g., halogens, alkyl groups, or heterocycles) can be quantitatively compared. Using this compound ensures that observed changes in cellular activity or in vitro binding are attributable to specific molecular interactions rather than gross changes in physicochemical properties, a critical control in rigorous SAR campaigns [1].

Solubility and Formulation Comparisons for Early-Stage DMPK

The compound's specific combination of 6 hydrogen bond acceptors and 1 donor, combined with a logP of 2.7, makes it a valuable tool for comparing kinetic and thermodynamic solubility in early DMPK panels. Its properties place it near the boundary of optimal solubility-lipophilicity trade-off, providing a sensitive probe for formulation scientists. Selecting a close analog with a different HBD count or logP could drastically alter the solubility outcome, underscoring the need for this specific compound in comparative pre-formulation studies [1].

Quote Request

Request a Quote for N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.